N-(4-BROMOPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE
Vue d'ensemble
Description
N-(4-BROMOPHENYL)-4-[(PYRIDIN-3-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE is a useful research compound. Its molecular formula is C17H19BrN4O and its molecular weight is 375.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is 374.07422 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibitors of Farnesyl Protein Transferase
N-(4-bromophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been investigated for its potential as an inhibitor of farnesyl protein transferase (FPT). This enzyme plays a crucial role in the post-translational modification of proteins, including Ras proteins, which are involved in cell signaling pathways that control cell growth and differentiation. Inhibitors of FPT are of interest for their potential use in cancer therapy, as they can block the oncogenic activity of mutated Ras proteins. Novel derivatives of N-(4-bromophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide have been synthesized, demonstrating potent FPT inhibition in vitro and exhibiting excellent oral bioavailability in vivo in animal models. These findings suggest a promising avenue for the development of new anticancer therapies (Mallams et al., 1998).
Soluble Epoxide Hydrolase Inhibitors
Another area of research involves the discovery of N-(4-bromophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide derivatives as inhibitors of soluble epoxide hydrolase (sEH). sEH is an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules that play roles in inflammation, blood pressure regulation, and vascular function. Inhibitors of sEH have potential therapeutic applications in the treatment of cardiovascular diseases, inflammatory diseases, and pain management. Derivatives of N-(4-bromophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide have shown robust effects on serum biomarkers indicative of in vivo target engagement, making them useful tool compounds for studying various disease models (Thalji et al., 2013).
Analgesic Activity
Research into the chemical modification of N-(4-bromophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and its analogs has also explored their analgesic activity. By altering the chemical structure, scientists have sought to improve pharmacological profiles and tolerability. One study focused on modifying the TRPV1 antagonist BCTC, which shares structural similarities with N-(4-bromophenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. The goal was to discover analogs with improved analgesic properties and fewer side effects, leading to the identification of compounds with enhanced efficacy in alleviating chronic pain in preclinical models (Nie et al., 2020).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c18-15-3-5-16(6-4-15)20-17(23)22-10-8-21(9-11-22)13-14-2-1-7-19-12-14/h1-7,12H,8-11,13H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJOQBLGBHZQKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.